

VUF10497: A Technical Guide to a Dual Histamine H1/H4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VUF10497	
Cat. No.:	B15613468	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **VUF10497**, a novel compound characterized as a dual-acting ligand for the histamine H1 (H1R) and H4 (H4R) receptors. **VUF10497** is distinguished by its potent inverse agonist activity at the H4 receptor, coupled with significant affinity for the H1 receptor. This dual pharmacological profile presents a compelling rationale for its investigation in inflammatory and allergic disorders where both H1R and H4R are implicated.

Core Compound Profile

VUF10497 is a quinazoline derivative identified as a potent histamine H4 receptor inverse agonist.[1] Its chemical structure allows for interaction with both the H1 and H4 histamine receptor subtypes, positioning it as a tool compound for studying the combined effects of modulating these two key players in the immune response.

Quantitative Ligand Binding Data

The binding affinity of **VUF10497** for the human histamine H1 and H4 receptors has been characterized through radioligand binding assays. The data highlights its high affinity for the H4 receptor. While specific quantitative data for the H1 receptor is not consistently reported in publicly available literature, its "considerable affinity" is noted.[1] For context, the binding affinity of a structurally related dual H1/H4 receptor ligand, VUF6884, is included.

Compound	Receptor	Parameter	Value
VUF10497	Human H4 Receptor	pKi	7.57[1]
VUF10497	Human H1 Receptor	pKi	Considerable Affinity (Specific value not consistently reported)
VUF6884 (for context)	Human H1 Receptor	pKi	8.11
VUF6884 (for context)	Human H4 Receptor	pKi	7.55

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

VUF10497's dual ligand nature allows it to modulate two distinct downstream signaling cascades initiated by the H1 and H4 receptors.

Histamine H1 Receptor Signaling

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gαq subunit. Upon activation, it initiates a signaling cascade that leads to the generation of pro-inflammatory mediators.

Click to download full resolution via product page

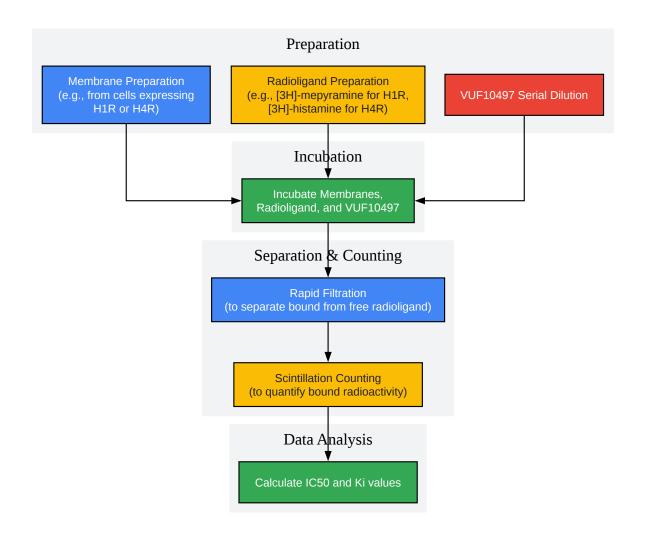
VUF10497's interaction with the H1 receptor signaling pathway.

Histamine H4 Receptor Signaling

The H4 receptor is a GPCR that couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, which has immunomodulatory effects. As an inverse agonist, **VUF10497** is expected to suppress the basal activity of this pathway.

Click to download full resolution via product page

VUF10497's inverse agonism at the H4 receptor signaling pathway.


Experimental Protocols

The following are representative protocols for the types of assays used to characterize the pharmacological profile of **VUF10497**.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Click to download full resolution via product page

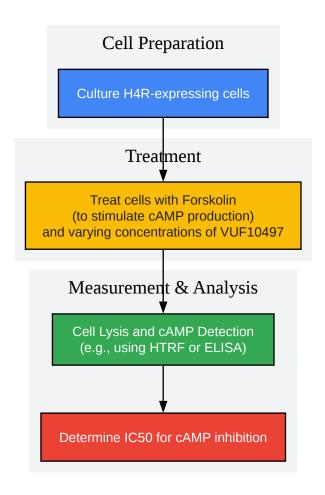
Workflow for a competitive radioligand binding assay.

Methodology:

- Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human H1R or H4R. Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.
- Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1R or [3H]-histamine for H4R) is incubated with the receptor-containing

membranes in the presence of varying concentrations of VUF10497.

- Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of VUF10497 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.


Functional Assays

Functional assays are employed to determine the efficacy of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

1. cAMP Accumulation Assay (for H4R Inverse Agonism):

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP).

Click to download full resolution via product page

Workflow for a cAMP accumulation assay to assess H4R inverse agonism.

Methodology:

- Cell Culture: H4R-expressing cells are cultured in appropriate media.
- Treatment: Cells are pre-incubated with varying concentrations of **VUF10497**, followed by stimulation with forskolin (an adenylyl cyclase activator) to induce cAMP production.
- Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The concentration-response curve for VUF10497-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the IC50 value.

2. Intracellular Calcium Mobilization Assay (for H1R Antagonism):

This assay measures changes in intracellular calcium concentrations upon receptor activation.

Methodology:

- Cell Loading: H1R-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Treatment: The cells are pre-incubated with varying concentrations of VUF10497.
- Stimulation: The cells are then stimulated with a known H1R agonist (e.g., histamine).
- Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
- Data Analysis: The ability of VUF10497 to inhibit the histamine-induced calcium response is quantified to determine its antagonistic potency (IC50).

Conclusion

VUF10497 represents a significant pharmacological tool for the investigation of histamine-mediated signaling in health and disease. Its dual activity at H1 and H4 receptors offers a unique opportunity to explore the synergistic or additive effects of modulating these two important targets in the context of allergic and inflammatory conditions. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers interested in the therapeutic potential of dual H1/H4 receptor ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. medkoo.com [medkoo.com]

 To cite this document: BenchChem. [VUF10497: A Technical Guide to a Dual Histamine H1/H4 Receptor Ligand]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613468#vuf10497-as-a-dual-h1-h4-receptor-ligand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com